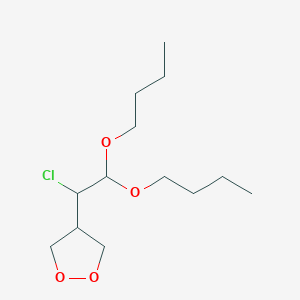
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane is an organic compound with the molecular formula C13H25ClO4 and a molecular weight of 280.788 g/mol . This compound is characterized by the presence of a dioxolane ring, a chlorinated ethyl group, and two butoxy groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane typically involves the reaction of a chlorinated ethyl compound with a dioxolane derivative under specific conditions. The reaction may require the use of a base to facilitate the formation of the dioxolane ring and the introduction of butoxy groups. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is purified through techniques such as distillation or chromatography to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the chlorinated ethyl group to other functional groups, such as alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving the modification of biomolecules or as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development or as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the dioxolane ring and the chlorinated ethyl group, which can participate in various chemical transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,2-Dibutoxy-1-bromoethyl)-1,2-dioxolane: Similar structure but with a bromine atom instead of chlorine.
4-(2,2-Dibutoxy-1-iodoethyl)-1,2-dioxolane: Contains an iodine atom in place of chlorine.
4-(2,2-Dibutoxy-1-fluoroethyl)-1,2-dioxolane: Features a fluorine atom instead of chlorine.
Uniqueness
4-(2,2-Dibutoxy-1-chloroethyl)-1,2-dioxolane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the chlorine atom allows for specific substitution reactions that may not be possible with other halogenated derivatives.
Eigenschaften
CAS-Nummer |
61207-79-2 |
|---|---|
Molekularformel |
C13H25ClO4 |
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
4-(2,2-dibutoxy-1-chloroethyl)dioxolane |
InChI |
InChI=1S/C13H25ClO4/c1-3-5-7-15-13(16-8-6-4-2)12(14)11-9-17-18-10-11/h11-13H,3-10H2,1-2H3 |
InChI-Schlüssel |
ZWKFWZPFSTZSEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C(C1COOC1)Cl)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



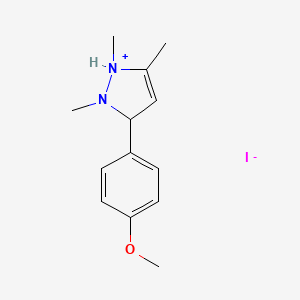
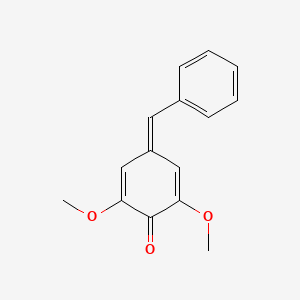
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)

![2,3,5,7-Tetramethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B14585952.png)
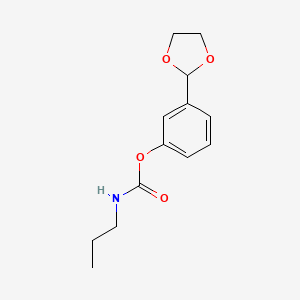
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
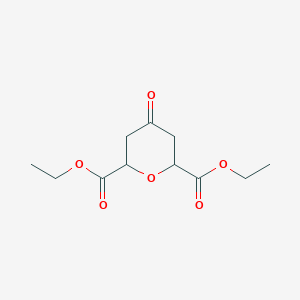
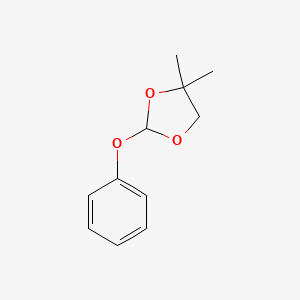
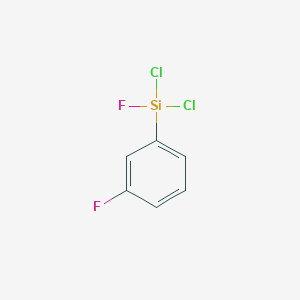
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14585988.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
